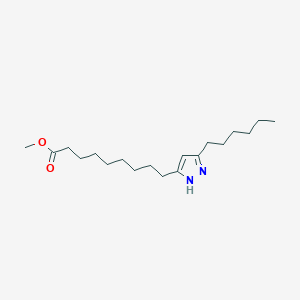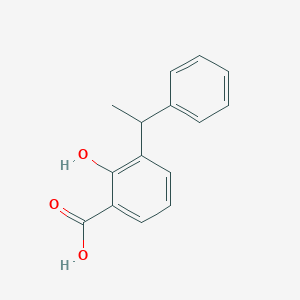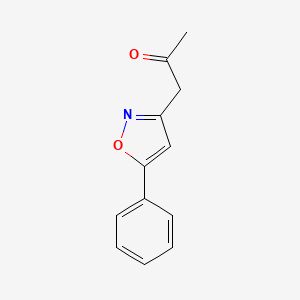
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one is a chemical compound with the molecular formula C12H11NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a phenyl group attached to an oxazole ring, which is further connected to a propanone moiety.
Preparation Methods
The synthesis of 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one can be compared with other oxazole derivatives, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its fluorescent properties and use in scintillation cocktails.
1-(1,2-oxazol-5-yl)propan-2-one: Another oxazole derivative with similar structural features but different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142231-26-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)propan-2-one |
InChI |
InChI=1S/C12H11NO2/c1-9(14)7-11-8-12(15-13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
PPEXEHSKHWZMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)

![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
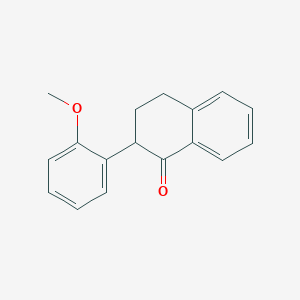
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
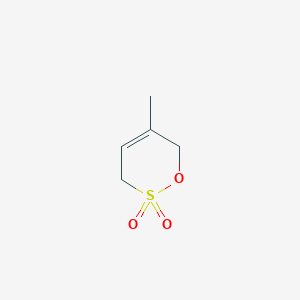
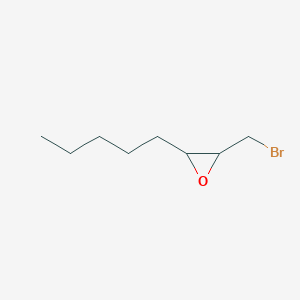

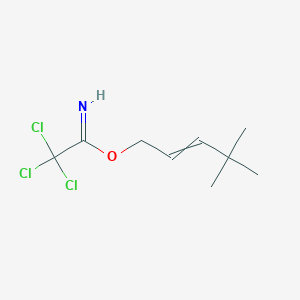
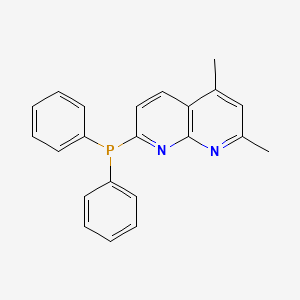
![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
